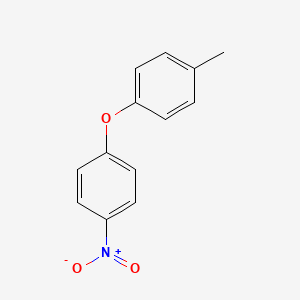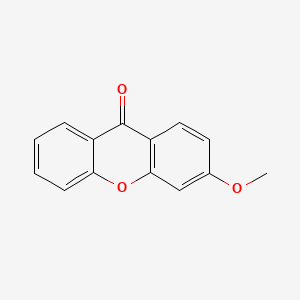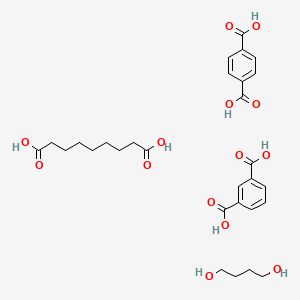
benzene-1,3-dicarboxylic acid;butane-1,4-diol;nonanedioic acid;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “benzene-1,3-dicarboxylic acid; butane-1,4-diol; nonanedioic acid; terephthalic acid” is a complex mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Benzene-1,3-dicarboxylic acid: Industrial production often involves the use of a continuous oxidation process to ensure high yield and purity .
Butane-1,4-diol: Butane-1,4-diol can be synthesized through several methods, including the Reppe process, which involves the reaction of acetylene with formaldehyde, followed by hydrogenation . Another method involves the hydrogenation of maleic anhydride . Industrial production often utilizes the Davy process, which converts maleic anhydride to methyl maleate ester, followed by hydrogenation .
Nonanedioic acid: This process involves the cleavage of the double bond in oleic acid, followed by oxidative cleavage to form nonanedioic acid .
Terephthalic acid: Terephthalic acid is primarily produced through the oxidation of para-xylene using a cobalt-manganese catalyst in the presence of air . This process is similar to the production of isophthalic acid but involves para-xylene as the starting material .
Chemical Reactions Analysis
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including esterification, amidation, and decarboxylation . Common reagents include alcohols for esterification and amines for amidation . Major products include esters and amides .
Butane-1,4-diol: Butane-1,4-diol can undergo dehydration to form tetrahydrofuran (THF) in the presence of phosphoric acid at high temperatures . It can also react with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes .
Nonanedioic acid: Nonanedioic acid can undergo esterification with alcohols to form esters, which are commonly used as plasticizers . It can also undergo reduction to form nonanediol .
Terephthalic acid: Terephthalic acid undergoes esterification with ethylene glycol to form polyethylene terephthalate (PET), a widely used polymer . It can also react with other diols to form various polyesters .
Scientific Research Applications
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid is used in the production of high-performance polymers, such as polyesters and polyamides . It is also used as a building block for metal-organic frameworks (MOFs) in materials science .
Butane-1,4-diol: Butane-1,4-diol is used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . It is also used in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF) .
Nonanedioic acid: Nonanedioic acid is used in the production of plasticizers, lubricants, and cosmetics . It also has applications in the synthesis of polymers and as an intermediate in organic synthesis .
Terephthalic acid: Terephthalic acid is primarily used in the production of polyethylene terephthalate (PET), which is used in the manufacture of plastic bottles and fibers . It is also used in the production of other polyesters and resins .
Mechanism of Action
The mechanism of action for each compound varies based on its chemical structure and application. For example, benzene-1,3-dicarboxylic acid acts as a ligand in metal-organic frameworks, coordinating with metal ions to form stable structures . Butane-1,4-diol acts as a monomer in polymerization reactions, forming long-chain polymers through condensation reactions . Nonanedioic acid acts as a plasticizer by reducing the brittleness of polymers . Terephthalic acid acts as a monomer in the production of PET, forming long-chain polymers through esterification reactions .
Comparison with Similar Compounds
Benzene-1,3-dicarboxylic acid: Similar compounds include phthalic acid (benzene-1,2-dicarboxylic acid) and terephthalic acid (benzene-1,4-dicarboxylic acid) . Benzene-1,3-dicarboxylic acid is unique in its ability to form high-performance polymers with superior thermal and mechanical properties .
Butane-1,4-diol: Similar compounds include 1,2-butanediol and 1,3-butanediol . Butane-1,4-diol is unique in its ability to form polyurethanes and polyesters with high elasticity and strength .
Nonanedioic acid: Similar compounds include sebacic acid (decanedioic acid) and adipic acid (hexanedioic acid) . Nonanedioic acid is unique in its ability to act as a plasticizer and lubricant .
Terephthalic acid: Similar compounds include isophthalic acid (benzene-1,3-dicarboxylic acid) and phthalic acid (benzene-1,2-dicarboxylic acid) . Terephthalic acid is unique in its ability to form PET with excellent clarity and strength .
Properties
CAS No. |
25153-35-9 |
|---|---|
Molecular Formula |
C29H38O14 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;nonanedioic acid;terephthalic acid |
InChI |
InChI=1S/C9H16O4.2C8H6O4.C4H10O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4-6/h1-7H2,(H,10,11)(H,12,13);2*1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI Key |
ROWRNVDSLMRKDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCO)CO |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


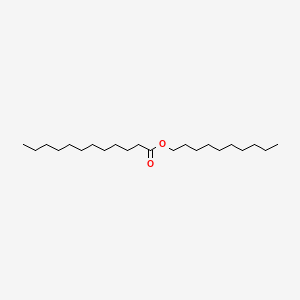

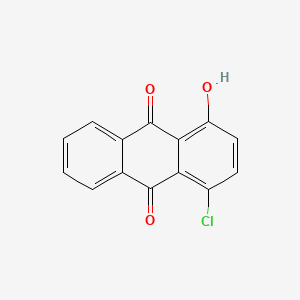

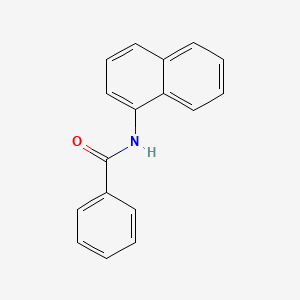
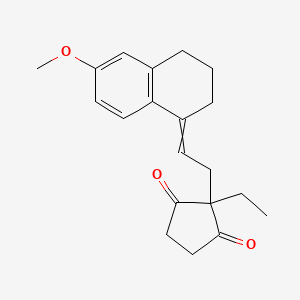
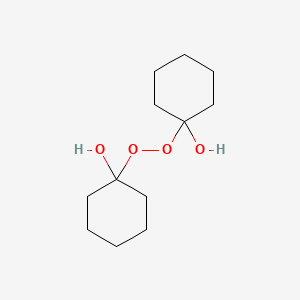
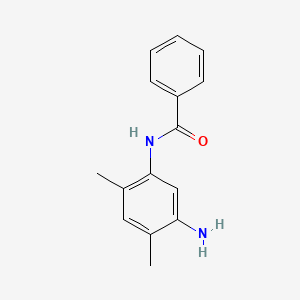

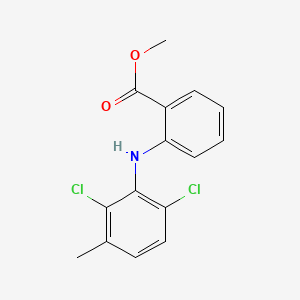
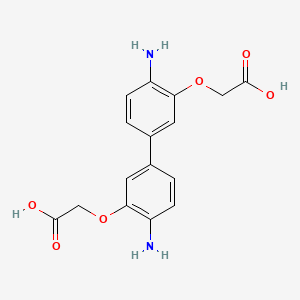
![Naphth[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B1606241.png)
